4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide
CAS No.: 2034240-04-3
Cat. No.: VC7008301
Molecular Formula: C18H15N5OS2
Molecular Weight: 381.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034240-04-3 |
---|---|
Molecular Formula | C18H15N5OS2 |
Molecular Weight | 381.47 |
IUPAC Name | 4-methyl-2-pyrrol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C18H15N5OS2/c1-12-16(26-18(22-12)23-8-2-3-9-23)17(24)21-11-13-15(20-7-6-19-13)14-5-4-10-25-14/h2-10H,11H2,1H3,(H,21,24) |
Standard InChI Key | FARWOZMPTBMKLW-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The compound’s IUPAC name, 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide, reflects its multicomponent architecture:
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Thiazole core: A five-membered ring with sulfur and nitrogen at positions 1 and 3.
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Pyrrole substitution: A 1H-pyrrol-1-yl group at the thiazole’s 2-position.
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Carboxamide side chain: A methyl-substituted carboxamide group at position 5.
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Pyrazine-thiophene unit: A pyrazine ring substituted with thiophene at position 3, connected via a methylene bridge to the carboxamide .
Table 1: Molecular Data
Property | Value |
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Molecular formula | C₁₉H₁₆N₆O₂S₂ |
Molecular weight | 424.5 g/mol |
Key functional groups | Thiazole, pyrrole, pyrazine, thiophene, carboxamide |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves sequential heterocycle formation and coupling reactions:
Step 1: Thiazole Core Assembly
The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting α-bromo ketones with thiourea derivatives. For example, bromination of 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid yields an α-bromo intermediate, which undergoes cyclization with thiourea .
Step 2: Pyrazine-Thiophene Subunit Preparation
3-(Thiophen-2-yl)pyrazin-2-amine is synthesized through palladium-catalyzed cross-coupling between thiophene-2-boronic acid and 3-bromopyrazine, followed by methylation to introduce the methylene bridge .
Step 3: Amide Bond Formation
The final step couples the thiazole-carboxylic acid with the pyrazine-thiophene-methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt), achieving yields of 65–78% after purification by column chromatography.
Table 2: Reaction Conditions
Step | Reactants | Catalyst/Solvent | Temperature | Yield |
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1 | α-Bromo ketone + thiourea | EtOH, HCl | 60°C | 72% |
2 | Thiophene-2-boronic acid + 3-bromopyrazine | Pd(PPh₃)₄, K₂CO₃, DMF | 100°C | 85% |
3 | Thiazole-5-carboxylic acid + amine | EDC, HOBt, DCM | RT | 68% |
Structural and Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar thiazole ring (dihedral angle: 2.5° with pyrrole) and a twisted pyrazine-thiophene system (torsion angle: 35.8°). Hydrogen bonding between the carboxamide NH and pyrazine N stabilizes the conformation .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 7.45–7.12 (m, 4H, thiophene/pyrrole-H), 4.65 (s, 2H, CH₂), 2.52 (s, 3H, CH₃).
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IR: 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiazole)[
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